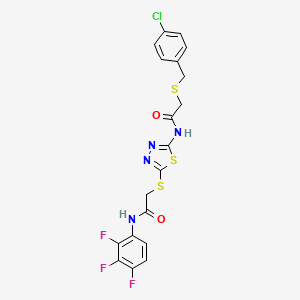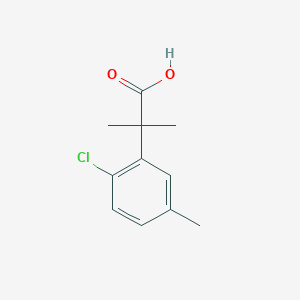
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propanoic acid, featuring a chloro and a methyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Friedel-Crafts Alkylation: : One common method to synthesize 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves Friedel-Crafts alkylation. This process typically uses 2-chloro-5-methylbenzene as the starting material, which is reacted with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product.
-
Grignard Reaction: : Another synthetic route involves the Grignard reaction. Here, 2-chloro-5-methylbenzyl chloride is reacted with magnesium in dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide, followed by acidification to produce this compound.
Industrial Production Methods
Industrial production of this compound often employs optimized versions of the above methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and distillation are commonly used.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or ketones, depending on the conditions.
-
Reduction: : Reduction of this compound can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
-
Substitution: : The chloro group in this compound can be substituted with other nucleophiles. For example, reacting with sodium methoxide (NaOCH3) can replace the chloro group with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, NaOH in water.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Methoxy derivatives, hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structural features are explored for designing new drugs with improved efficacy and reduced side effects.
Medicine
In medicine, derivatives of this compound are investigated for their anti-inflammatory and analgesic properties. These derivatives are tested in preclinical and clinical trials to evaluate their therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its derivatives are employed in the manufacture of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The exact pathways depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-2-methylpropanoic acid
- 2-(2-Methylphenyl)-2-methylpropanoic acid
- 2-(2-Chloro-4-methylphenyl)-2-methylpropanoic acid
Uniqueness
2-(2-Chloro-5-methylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This arrangement influences its reactivity and the types of derivatives that can be synthesized. Compared to similar compounds, it offers distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-(2-chloro-5-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO2/c1-7-4-5-9(12)8(6-7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
RBJDOFZEVAAGAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)C(C)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


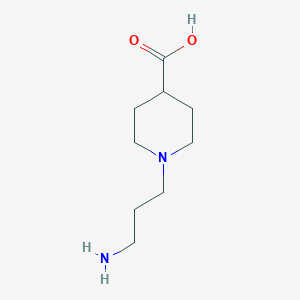
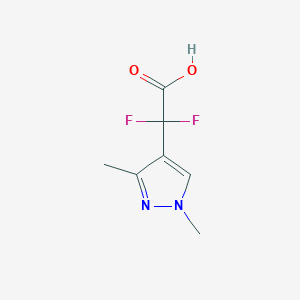
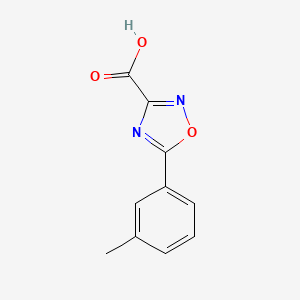
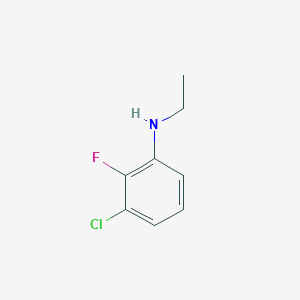
![1-[(4-Iodophenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13069579.png)
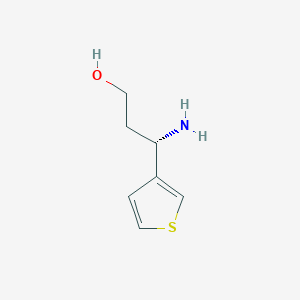
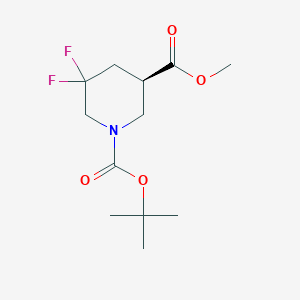
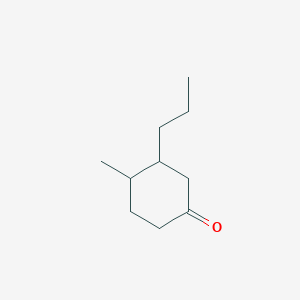

![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13069607.png)
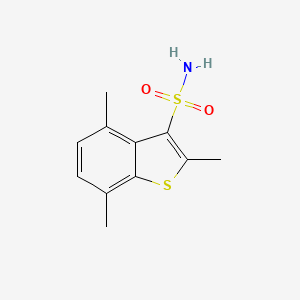

![2-(2,4-Dichlorobut-2-en-1-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13069622.png)
